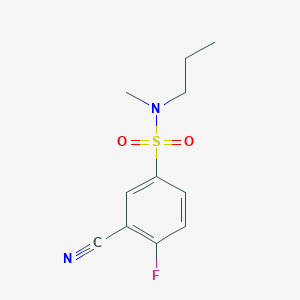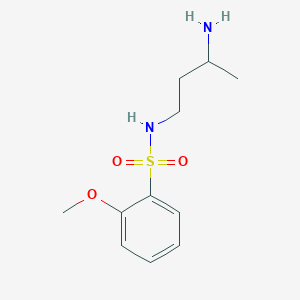
N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide (MPIS) is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which plays a critical role in cellular signaling pathways. In
Wirkmechanismus
N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide inhibits CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to target proteins, which disrupts cellular signaling pathways. CK2 is involved in the regulation of many proteins, including transcription factors, cell cycle regulators, and kinases. This compound has been shown to inhibit the activity of CK2 in vitro and in vivo, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits cell proliferation and induces apoptosis in cancer cells. This compound has also been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce tumor growth and improve survival in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide has several advantages as a tool for studying CK2. It is a highly selective inhibitor of CK2 and does not affect other protein kinases. This compound is also stable and can be used in a variety of experimental conditions. However, this compound has some limitations. It has low solubility in water, which can limit its use in certain experiments. This compound also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide. One area of interest is the development of more potent and selective CK2 inhibitors. Another area of interest is the use of this compound as a therapeutic agent for cancer and other diseases. Researchers are also investigating the role of CK2 in other cellular processes, such as autophagy and circadian rhythms. This compound may be a valuable tool for studying these processes.
Conclusion
In conclusion, this compound is a potent and selective inhibitor of CK2 that has shown promise as a tool for studying cellular signaling pathways. This compound has a variety of biochemical and physiological effects and has been used to investigate the role of CK2 in cancer and other diseases. While this compound has some limitations, it has several advantages as a tool for studying CK2. Future research on this compound may lead to the development of new therapeutic strategies for cancer and other diseases.
Synthesemethoden
The synthesis of N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide involves the reaction of N-methylpyrrolidine with isoquinoline-5-sulfonyl chloride in the presence of a base. The reaction yields this compound as a white crystalline solid. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide has shown promise as a tool for studying the role of CK2 in cellular signaling pathways. CK2 is a ubiquitous protein kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. Aberrant CK2 activity has been linked to various diseases, including cancer, neurodegenerative diseases, and inflammation. This compound has been used to investigate the role of CK2 in these diseases and to develop potential therapeutic strategies.
Eigenschaften
IUPAC Name |
N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-17(12-5-7-16-10-12)20(18,19)14-4-2-3-11-9-15-8-6-13(11)14/h2-4,6,8-9,12,16H,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKFZMYYJUNAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7569890.png)
![[4-(Methylaminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7569897.png)

![(3-Methoxyphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569904.png)
![Cyclobutyl-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569911.png)
![2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide](/img/structure/B7569923.png)
![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)
![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569946.png)
![2-Cyclopropyl-1-[4-(methylaminomethyl)piperidin-1-yl]ethanone](/img/structure/B7569963.png)
![4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7569970.png)


